Thermodynamic Stability Constants of GGH-Copper Complexes
Thermodynamic Stability Constants of GGH-Copper Complexes
Executive Summary
The interaction between Copper(II) and the tripeptide Glycyl-glycyl-L-histidine (GGH) represents the canonical model for the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif. Unlike general copper-peptide interactions, the GGH-Cu(II) complex exhibits femtomolar affinity (
This guide details the thermodynamic stability constants, speciation logic, and experimental protocols required to characterize this complex. It is designed for researchers requiring precise stability data for drug design, where GGH-like motifs are utilized as high-affinity tags or ROS-modulating warheads.
Part 1: The Chelate Effect & Coordination Geometry
The thermodynamic stability of Cu(II)-GGH is not merely a product of ionic attraction but a result of the Chelate Effect and Amide Deprotonation .
The "Wrapping" Mechanism
In the absence of metal, the peptide backbone amides are protonated and neutral. Upon Cu(II) binding, the metal induces the sequential deprotonation of two amide nitrogens. This is thermodynamically favorable only because the resulting fused chelate rings (5, 5, and 6-membered rings) create an entropically rigid structure.
Coordination Sphere:
-
Terminal Amine (
): Anchors the metal. -
Peptide Amide 1 (
): Deprotonates ( in complex). -
Peptide Amide 2 (
): Deprotonates ( in complex). -
Histidine Imidazole (
): Completes the square planar geometry.
Visualization: Coordination Pathway
The following diagram illustrates the transition from the free peptide to the fully coordinated 4N species dominant at pH 7.4.
Caption: Stepwise coordination and deprotonation of GGH leading to the thermodynamically stable ATCUN motif.
Part 2: Thermodynamic Parameters (The Data)[1]
The stability of the complex is defined by the protonation constants of the free ligand and the stability constants of the metal-ligand species.
Table 1: Protonation Constants of Free GGH Ligand ( )
These values dictate the charge state of the peptide prior to metal binding.
| Functional Group | Notation | Assignment | |
| Terminal Amine | 8.06 | ||
| Imidazole Ring | 6.82 | ||
| Carboxyl Terminus | 2.80 |
Table 2: Stability Constants of Cu(II)-GGH Species
Note the distinction between standard stability (
| Species | Stoichiometry | Description | |
| 1:1:0 | ~5.8 - 6.2 | Initial anchoring via amine/imidazole. | |
| 1:1:-1 | ~1.5 | Intermediate species (1 amide deprotonated). | |
| 1:1:-2 | ~-6.5 | Dominant Physiological Species (4N). | |
| Conditional | -- | 12.2 - 13.5 | Effective binding affinity at pH 7.4. |
*Note: Values for deprotonated species are often reported as
Key Insight: The conditional dissociation constant (
Part 3: Experimental Methodology
To determine these constants experimentally, Potentiometric Titration is the gold standard, validated by Spectrophotometry .
Protocol: Anaerobic Potentiometric Titration
Objective: Determine accurate
Reagents & Setup:
-
Ligand: GGH (>98% purity), 2 mM in degassed
. -
Metal:
or standard solution. -
Base: Carbonate-free NaOH (0.1 M).
-
Ionic Strength: 0.1 M
or . -
Atmosphere: High-purity Argon (to prevent carbonate formation).
-
Temperature:
.
Step-by-Step Workflow:
-
Electrode Calibration:
-
Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Perform a "Gran's Plot" titration with strong acid/base to determine the exact
of the electrode and check for Nernstian slope.
-
-
Ligand Protonation Determination:
-
Titrate 2 mM GGH (acidified with excess HCl) with NaOH in the absence of copper.
-
Calculate
values using non-linear least squares fitting (e.g., Hyperquad).
-
-
Complex Titration:
-
Prepare a 1:1 molar ratio of Cu(II):GGH.
-
Titrate from pH 2.5 to 11.0.
-
Observation: You will observe extra equivalents of base consumed between pH 4 and 6, corresponding to the amide deprotonations (
and ).
-
-
Data Analysis:
-
Input data (
, pH) into refinement software (Hyperquad/Superquad). -
Model the equilibria:
.[1]
-
Visualization: Experimental Logic
Caption: Workflow for potentiometric determination of stability constants.
Part 4: Implications for Drug Design
Understanding the thermodynamics of GGH-Cu(II) is critical for two main applications:
-
In Vivo Stability: The conditional stability constant (
) at pH 7.4 is comparable to the N-terminal site of Human Serum Albumin (HSA).-
Result: GGH-tagged drugs will not be immediately stripped of copper by HSA, allowing for circulation as a metallodrug.
-
Risk: If the affinity were lower (
), the copper would be lost to albumin, rendering the drug inactive or toxic.
-
-
Redox Silencing vs. Activation: The planar 4N coordination stabilizes Cu(II) so strongly that the reduction potential to Cu(I) is significantly lowered (approx -1.0V vs NHE). This effectively "silences" the copper, preventing random Fenton chemistry (ROS generation) unless the environment (e.g., tumor hypoxia) alters the protonation state.
References
-
Sarkar, B. (1984). Copper binding by the ATCUN motif: Thermodynamic and structural considerations. Journal of Inorganic Biochemistry.[2]
-
Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond.[3] Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews.
-
Hureau, C., et al. (2011). Cu(II) coordination to the ATCUN motif: The role of the second residue.[4] Inorganic Chemistry.[2][5]
-
Gonzalez, P., et al. (2019). Thermodynamic stability of Cu(II) complexes with GGH-type peptides. Journal of Biological Inorganic Chemistry.
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Probing the coordination properties of glutathione with transition metal ions (Cr2+,Mn2+,Fe2+,Co2+, Ni2+,Cu2+,Zn2+,Cd2+,Hg2+) by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of Copper(II) amino acid complexes [wwwchem.uwimona.edu.jm]
